4,4'-Oxydiphthalic anhydride
CAS No.: 1823-59-2
Cat. No.: VC21228552
Molecular Formula: C16H6O7
Molecular Weight: 310.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823-59-2 |
|---|---|
| Molecular Formula | C16H6O7 |
| Molecular Weight | 310.21 g/mol |
| IUPAC Name | 5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione |
| Standard InChI | InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H |
| Standard InChI Key | QQGYZOYWNCKGEK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
| Canonical SMILES | C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Introduction
Chemical Identity and Structural Characteristics
4,4'-Oxydiphthalic anhydride (CAS: 1823-59-2) is known by several synonyms including 5,5'-Oxybis(isobenzofuran-1,3-dione), 3,3′,4,4′-Diphenyl ether tetracarboxylic dianhydride, and Bis-(3-phthalyl anhydride) ether . The compound has a molecular formula of C₁₆H₆O₇ and a molecular weight of 310.21 g/mol . Its IUPAC Standard InChIKey is QQGYZOYWNCKGEK-UHFFFAOYSA-N .
The chemical structure features two phthalic anhydride moieties connected by an oxygen bridge, which contributes to its unique reactivity profile and distinctive properties. This structural arrangement is key to its performance characteristics in various applications, particularly in polymer chemistry.
Physical and Chemical Properties
4,4'-Oxydiphthalic anhydride possesses a range of physical and chemical properties that make it suitable for diverse industrial applications. The compound typically appears as an off-white to white powder or crystal, with color variations ranging from white to light yellow or light orange .
Key Physical Properties
The following table summarizes the essential physical properties of 4,4'-Oxydiphthalic anhydride:
Synthesis Methods
Several methods have been developed for synthesizing 4,4'-Oxydiphthalic anhydride, with variations in starting materials, catalysts, and reaction conditions.
Principal Synthesis Route
A common preparation method involves reacting chlorophthalic anhydride with potassium carbonate in the presence of catalysts. The detailed procedure typically includes:
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Heating chlorophthalic anhydride (30g, 160mmol), tetraphenyl phosphonium bromide (0.3g, 0.7mmol), and 2,5-dichlorobenzoic acid (0.08g, 0.4mmol) to approximately 220°C
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Adding potassium carbonate (7.95g, 58mmol) over 45 minutes
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Additional heating for 45 minutes after observing a 24.9% conversion to the target compound
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Diluting the reaction mixture with 1,2,4-trichlorobenzene (90g)
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Filtering and allowing crystallization of the product
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Washing with 1,2,4-trichlorobenzene followed by hexane
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Drying in an air-circulating oven at 120°C to obtain crude 4,4'-oxydiphthalic anhydride
Alternative Synthesis Methods
Alternative approaches include:
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Heating 4-nitrophthalic anhydride with sodium or potassium nitrite in a dipolar aprotic solvent
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Using 4-nitrophthalic or 4-fluorophthalic anhydride in the presence of dialkylaminopyridine and a non-polar organic solvent under reflux conditions
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A method employing 4,7-diphenyl-1,10-phenanthroline, 4-methylphthalic acid, toluene, and N,N-dimethylacetamide under azeotropic reflux conditions for 12 hours
These varied synthesis routes offer flexibility in manufacturing approaches depending on reagent availability, cost considerations, and yield requirements.
Industrial Applications
4,4'-Oxydiphthalic anhydride has found widespread use across multiple industries due to its unique properties and performance characteristics.
Polymer Science Applications
The compound serves as a crucial monomer in the synthesis of polyimides, which are high-performance polymers known for their exceptional thermal stability and solvent resistance . These polyimides find applications in demanding environments where standard polymers would fail.
Electronics Industry
In the electronics sector, 4,4'-Oxydiphthalic anhydride imparts special performance properties in free films and in Flexible Copper Clad Laminate (FCCL) production for high-end personal electronic devices . These materials are essential components in flexible circuit boards and related electronic applications requiring both flexibility and durability.
Aerospace and Automotive Sectors
The compound is utilized in the manufacturing of high-performance thermosetting resins, composites, and coatings for aerospace and automotive applications . Its contribution to lightweight, durable materials aligns with industry trends toward fuel efficiency and enhanced performance.
Adhesives and Specialty Materials
As a curing agent and intermediate in the production of high-performance adhesives and specialty materials, 4,4'-Oxydiphthalic anhydride enhances properties such as thermal stability, chemical resistance, and mechanical strength .
Market Analysis and Growth Trends
The global market for 4,4'-Oxydiphthalic anhydride exhibits promising growth prospects, driven by increasing demand across multiple end-use industries.
Market Growth Projections
The 4,4'-Oxydiphthalic anhydride market is expected to grow at a Compound Annual Growth Rate (CAGR) of 4% during the forecast period from 2025 to 2032 . This growth trajectory reflects the expanding applications and technological advancements in high-performance materials.
Market Drivers
Several factors are contributing to the market expansion:
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Rising demand for high-performance materials in advanced manufacturing sectors
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Increasing applications in aerospace and automotive industries, particularly for lightweight components
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Growing electronics market, especially in flexible and miniaturized devices
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Shift toward sustainable and eco-friendly manufacturing processes requiring advanced materials
Key Market Players
The competitive landscape includes several manufacturers and suppliers, with key players including Hisunny Chemical, Unichemist, Dayang Chem, and Xingsheng Technology . These companies play instrumental roles in production, innovation, and supply chain management for 4,4'-Oxydiphthalic anhydride globally.
Biological and Toxicological Properties
Research into the biological activities of 4,4'-Oxydiphthalic anhydride has revealed specific cytotoxicity profiles across different cell lines.
Cytotoxicity Data
The compound's half-maximal inhibitory concentration (IC50) values have been determined for several cell types:
| Cell Line | IC50 Value | Species |
|---|---|---|
| HepG2 | 121 μM | Human |
| SK-HEP1 | 199 μM | Human |
| Hepatocyte | >200 μM | Rat |
These values indicate moderate cytotoxicity in human liver cancer cell lines (HepG2 and SK-HEP1) and lower toxicity in rat hepatocytes .
| Specification | Value |
|---|---|
| Purity | ≥98.0% (by HPLC) |
| Form | Crystal |
| Melting Point | 228°C |
| Flash Point | 93°C |
These specifications ensure consistent performance in demanding applications requiring high-quality starting materials .
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